molecular formula C10H14N2O3 B2368310 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1349988-67-5

5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2368310
CAS No.: 1349988-67-5
M. Wt: 210.233
InChI Key: ZDMNYXSRCCBRHA-UHFFFAOYSA-N
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Description

5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with tetrahydropyran-4-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of microwave-assisted synthesis is another method that can enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the tetrahydropyran ring, which may affect its reactivity and biological activity.

    1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but without the methyl group, which can influence its chemical properties.

Uniqueness

The presence of both the methyl group and the tetrahydropyran ring in 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid makes it unique

Properties

IUPAC Name

5-methyl-1-(oxan-4-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-6-9(10(13)14)11-12(7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMNYXSRCCBRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349988-67-5
Record name 5-methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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